molecular formula C10H11N3O3 B12950609 Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Cat. No.: B12950609
M. Wt: 221.21 g/mol
InChI Key: QYHASOJETHYKLS-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a pyrrolo[3,2-c]pyrazole core, which is a fused bicyclic system containing both pyrrole and pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-c]pyrazole core. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the formyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 6-formyl-1-methyl-4H-pyrrolo[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)8-6(5-14)9-7(12-8)4-11-13(9)2/h4-5,12H,3H2,1-2H3

InChI Key

QYHASOJETHYKLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=NN2C)C=O

Origin of Product

United States

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